Sodium butyrate

Übersicht

Beschreibung

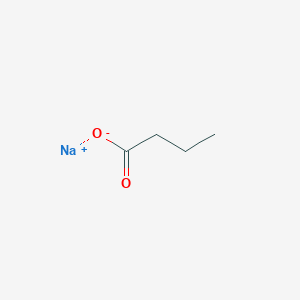

Sodium butyrate (C₄H₇NaO₂) is the sodium salt of butyric acid, a short-chain fatty acid (SCFA) produced by bacterial fermentation of dietary fiber in the colon. It serves as a histone deacetylase (HDAC) inhibitor, modulating gene expression and influencing cellular processes such as apoptosis, differentiation, and inflammation . Key applications include:

- Gut Health: Enhances intestinal integrity by upregulating tight junction proteins (e.g., Claudin-1, Occludin, ZO-1) and reducing oxidative stress .

- Anti-Cancer Effects: Induces apoptosis in colorectal, breast, and gastric cancer cells via ROS-mediated mitochondrial dysfunction and HDAC inhibition .

- Anti-Inflammatory Properties: Suppresses pro-inflammatory cytokines (e.g., TNF-α, IL-6) and modulates MAPK signaling pathways .

- Metabolic Regulation: Improves glucose homeostasis by upregulating GLP-1 receptor expression and increasing SCFA production .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Natriumbutyrat kann durch Reaktion von Buttersäure mit Natriumhydroxid (NaOH) in einer wässrigen Lösung synthetisiert werden . Die Reaktion wird typischerweise durch tropfenweise Zugabe von Buttersäure zur NaOH-Lösung durchgeführt, gefolgt von der Verdampfung von Wasser und Trocknung, um das Endprodukt zu erhalten . Die Reaktionsbedingungen beinhalten die Aufrechterhaltung der Temperatur während der Zugabe bei etwa 50 °C und anschließendem Inkubieren bei 70 °C für einige Stunden .

Industrielle Produktionsverfahren: In industriellen Umgebungen wird Natriumbutyrat mit ähnlichen Methoden, jedoch in größerem Maßstab hergestellt. Das Verfahren beinhaltet das Auflösen von n-Buttersäure in Wasser, Erhitzen auf 50 °C und Zugabe von Natriumcarbonat oder Natriumhydroxid . Die Reaktion wird 1-1,5 Stunden lang bei 80 °C gehalten, gefolgt von der Zugabe von Natriumhydrogencarbonat zur Stabilisierung des pH-Werts . Das Endprodukt wird durch Destillation unter vermindertem Druck und Trocknung erhalten .

Analyse Chemischer Reaktionen

Aqueous Dissociation and Ionization

Sodium butyrate readily dissociates in aqueous solutions to form sodium cations (Na⁺) and butyrate anions (C₃H₇COO⁻). This ionization underpins its solubility and bioavailability:Key Properties :

Acid-Base Reactions

Butyrate ions react with strong acids to regenerate butyric acid (HC₄H₇O₂), a reaction critical for its role in gastrointestinal pH regulation:Applications :

- Buffering agent in gut environments, maintaining luminal pH stability .

- Releases butyric acid, which inhibits histone deacetylases (HDACs) at millimolar concentrations .

Oxidation Reactions

This compound exhibits redox sensitivity, particularly under strong oxidizing conditions. While specific oxidation pathways remain understudied, its incompatibility with oxidizers (e.g., peroxides) is documented .

Thermal Stability :

Coordination Chemistry

Butyrate ions can act as ligands in metal coordination complexes, though such reactions are less explored. Experimental studies suggest potential interactions with transition metals like iron, modulating microbial metabolism in anaerobic environments .

Biochemical Modifications

While not classical chemical reactions, this compound’s biochemical interactions are mechanistically significant:

Histone Deacetylase (HDAC) Inhibition

- Inhibits HDACs (IC₅₀ ~0.1–0.5 mM), leading to histone hyperacetylation .

- Mechanism: Competes with Zn²⁺ at HDAC active sites, disrupting epigenetic regulation .

NF-κB and NLRP3 Pathway Suppression

Wissenschaftliche Forschungsanwendungen

Gut Health

Mechanisms of Action

Sodium butyrate is primarily known for its role in gut health. It serves as a crucial energy source for colonocytes (intestinal epithelial cells), promoting their growth and differentiation. This short-chain fatty acid (SCFA) enhances the intestinal barrier function, reduces inflammation, and modulates the gut microbiota composition.

Case Studies

- Inflammatory Bowel Disease (IBD) : Research indicates that this compound can ameliorate symptoms of IBD, including Crohn's disease and ulcerative colitis. A study demonstrated that this compound treatment led to significant improvements in clinical scores and histological evaluations of colonic inflammation in animal models .

- Animal Nutrition : In livestock, this compound supplementation has been shown to enhance growth performance and gut health by reducing the incidence of gastrointestinal diseases. For instance, a study reported improved feed efficiency and lower mortality rates in piglets fed this compound .

Cancer Therapy

Mechanisms of Action

this compound acts as a histone deacetylase (HDAC) inhibitor, influencing gene expression related to cell cycle regulation and apoptosis. This property makes it a candidate for cancer therapy, particularly in colorectal cancer (CRC).

Case Studies

- Colorectal Cancer : this compound has been shown to induce apoptosis in various human colon carcinoma cell lines through mechanisms independent of p53 pathways. A review highlighted that this compound treatment resulted in significant reductions in tumor cell proliferation .

- Combination Therapies : Studies suggest that combining this compound with other chemotherapeutic agents may enhance therapeutic efficacy. For example, its synergistic effects with curcumin have been explored in preclinical models of allergic asthma, indicating potential applications beyond traditional cancer therapies .

Metabolic Regulation

Mechanisms of Action

this compound is implicated in metabolic health through its effects on insulin sensitivity and energy expenditure. It influences the secretion of hormones such as glucagon-like peptide-1 (GLP-1), which plays a role in glucose metabolism.

Case Studies

- Diabetes Management : Research has shown that this compound improves insulin sensitivity in diabetic mice models. A notable study found that administration of this compound led to enhanced glucose tolerance and reduced fasting blood glucose levels .

- Weight Management : this compound's role in regulating appetite and energy expenditure has been investigated as a potential strategy for obesity management. Its anti-inflammatory properties may also contribute to reducing obesity-related complications .

Neuroprotection

Mechanisms of Action

The gut-brain axis is an emerging area of research where this compound's neuroprotective effects are being explored. It may help reduce neuroinflammation and promote cognitive function.

Case Studies

- Neurodegenerative Disorders : Emerging studies suggest that this compound may provide protective effects against neurodegenerative diseases such as Alzheimer's disease by modulating inflammatory pathways and promoting neuronal health .

- Mental Health : this compound has been linked to improved mood and cognitive functions due to its influence on neurotransmitter regulation and brain-derived neurotrophic factor (BDNF) levels .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings/Case Studies |

|---|---|---|

| Gut Health | Energy source for colonocytes; anti-inflammatory | Improved IBD symptoms; enhanced livestock growth performance |

| Cancer Therapy | HDAC inhibition; apoptosis induction | Induces apoptosis in CRC cell lines; synergistic effects with curcumin |

| Metabolic Regulation | Improves insulin sensitivity; regulates GLP-1 | Enhances glucose tolerance; aids in weight management |

| Neuroprotection | Reduces neuroinflammation; promotes BDNF | Protective effects against Alzheimer's; improves mood |

Wirkmechanismus

Sodium butyrate exerts its effects primarily through the inhibition of class I histone deacetylase (HDAC) activity, specifically HDAC1, HDAC2, and HDAC3 . This inhibition leads to histone hyperacetylation, which affects chromatin structure and gene expression . Additionally, this compound modulates immune responses by increasing the levels of regulatory T cells (Tregs) and influencing various signaling pathways, including TGF-β and microglia activation .

Vergleich Mit ähnlichen Verbindungen

Sodium Butyrate vs. Butyric Acid

Key Findings : this compound’s salt form addresses butyric acid’s bioavailability and odor challenges, enhancing its applicability in pharmaceuticals and animal feed .

This compound vs. Other SCFAs (Acetate, Propionate)

Key Findings : this compound outperforms acetate and propionate in gut barrier restoration and targeted anti-cancer activity due to its HDAC inhibitory effects .

This compound vs. Vitamin D3 in Animal Nutrition

Q & A

Basic Research Questions

Q. What experimental approaches are used to investigate sodium butyrate’s role in chromatin structure modulation?

this compound acts as a histone deacetylase (HDAC) inhibitor, altering chromatin accessibility. A common method involves treating mammalian cells (e.g., HeLa or CV-1 cells) with this compound (1–5 mM) post-transfection to assess plasmid expression efficiency via reporter gene assays. Stable transformation rates can increase from 10% to 40% in treated cells due to enhanced promoter activity (e.g., SV40 promoter) . Researchers should include controls for dose-dependent effects and use chromatin immunoprecipitation (ChIP) to validate histone acetylation levels.

Q. How does this compound influence osteoclast differentiation in vitro?

RAW264.7 cells are induced with RANKL and treated with this compound (0.25–5.00 mM). Cell viability is assessed via CCK-8 assays, while osteoclast differentiation is quantified using TRAP staining and bone resorption pit assays. At 1.00 mM, this compound significantly reduces osteoclast formation and inhibits NF-κB pathway activation (measured by Western blot). Researchers should optimize concentrations to avoid apoptosis (observed at ≥1.00 mM) and include solvent-only controls .

Q. What methodologies are used to study this compound’s anti-inflammatory effects in animal models?

In colitis or gut microbiota studies, this compound is administered orally or via coated formulations (e.g., 2 kg/T in feed) to mice or livestock. Outcomes include histopathological analysis of intestinal mucosa, cytokine profiling (ELISA), and 16S rRNA sequencing for microbiota shifts. Dose-response studies must compare free vs. coated forms to assess bioavailability differences .

Advanced Research Questions

Q. How can contradictory findings on this compound’s pro-apoptotic vs. pro-differentiation effects be reconciled?

Discrepancies arise from cell type-specific responses and concentration gradients. For example, erythroleukemic cells differentiate into hemoglobin-producing cells at low doses (0.5–1.0 mM) but undergo apoptosis at higher doses (>2.0 mM). To resolve contradictions, researchers should:

- Perform time-course experiments to track early differentiation markers (e.g., histone acetylation) vs. late apoptosis signals (e.g., caspase-3 activation).

- Use RNA-seq to identify divergent pathways (e.g., death receptor vs. mitochondrial pathways) .

Q. What strategies optimize this compound delivery in aquatic research to minimize cytotoxicity?

Nano-coated this compound (e.g., lipid-encapsulated forms) reduces cytotoxicity in fish models. Researchers should:

- Conduct pharmacokinetic studies to measure plasma butyrate levels post-administration.

- Compare growth performance (e.g., feed conversion ratios) and gene expression (qPCR for PepT1 transporters) between coated and uncoated formulations.

- Use LC-MS to validate sustained release kinetics .

Q. How can this compound’s dual role in HDAC inhibition and gut microbiota modulation be experimentally disentangled?

To isolate HDAC effects from microbiota-mediated outcomes:

- Use germ-free animal models to eliminate microbiota interactions.

- Compare transcriptomic profiles (RNA-seq) of intestinal epithelial cells treated with this compound vs. butyrate-producing probiotic strains.

- Validate findings with HDAC-specific inhibitors (e.g., trichostatin A) as positive controls .

Q. Methodological Considerations

- Dose Optimization : Always perform preliminary cytotoxicity assays (e.g., MTT/CCK-8) across a range of concentrations (0.25–5.00 mM) to identify non-apoptotic thresholds .

- Controls : Include solvent controls (e.g., PBS) and positive controls (e.g., known HDAC inhibitors) to validate specificity .

- Data Interpretation : Use pathway enrichment analysis (e.g., KEGG) to contextualize omics data and address literature gaps (e.g., conflicting NF-κB vs. apoptotic signaling) .

Eigenschaften

Key on ui mechanism of action |

SODIUM BUTYRATE INHIBITED INITIATION OF VIRAL AND CELLULAR DNA REPLICATION IN POLYOMA VIRUS-INFECTED MOUSE KIDNEY CELLS. 24 HR AFTER TREATMENT OF FRIEND ERYTHROLEUKEMIA CELLS WITH MILLIMOLAR CONCN OF SODIUM BUTYRATE, THE CHROMATIN HISTONES HAD BECOME HYPERACETYLATED. DURING THIS SAME TIME PERIOD, THE BUTYRATE-TREATED FRIEND CELLS ACCUMULATED A POPULATION OF APPROX 38% NEW RNA TRANSCRIPTS SYNTHESIZED FROM UNIQUE SEQUENCES OF MOUSE DNA. F9 mouse teratocarcinoma stem cells differentiate into parietal endoderm cells in the presence of retinoic acid, dibutyryl cyclic AMP, and theophylline. When F9 cells are exposed to 2-5 mM sodium butyrate plus retinoic acid, dibutyryl cyclic AMP, and theophylline, they fail to differentiate. Butyrate inhibits differentiation only when added within 8 hr after retinoic acid addition. Thus an early event in retinoid action on F9 cells is butyrate-sensitive. Butyrate inhibits histone deacetylation in F9 cells, and this could be the mechanism by which butyrate inhibits differentiation. Sodium butyrate treatment enhanced the development of colonic neoplasia and was associated with increased fecal butyric acid concentrations in rats given parenteral administration of 1,2-dimethylhydrazine. Inhibitors of DNA polymerase efficiently inhibit initiator induced amplification of SV40 DNA sequences in the SV40 transformed Chinese hamster cell line CO631. Sodium butyrate inhibits DNA synthesis by histone modification. |

|---|---|

CAS-Nummer |

156-54-7 |

Molekularformel |

C4H8NaO2 |

Molekulargewicht |

111.09 g/mol |

IUPAC-Name |

sodium;butanoate |

InChI |

InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6); |

InChI-Schlüssel |

SWEYNHYBJHPVJL-UHFFFAOYSA-N |

SMILES |

CCCC(=O)[O-].[Na+] |

Isomerische SMILES |

CCCC(=O)[O-].[Na+] |

Kanonische SMILES |

CCCC(=O)O.[Na] |

Aussehen |

Assay:≥95% (NMR)A crystalline solid |

melting_point |

251.0 °C |

Key on ui other cas no. |

156-54-7 |

Physikalische Beschreibung |

White powder; [MSDSonline] |

Piktogramme |

Irritant; Health Hazard |

Synonyme |

Acid, Butanoic Acid, Butyric Butanoic Acid Butyrate, Magnesium Butyrate, Sodium Butyric Acid Butyric Acid Magnesium Salt Butyric Acid, Sodium Salt Dibutyrate, Magnesium Magnesium Butyrate Magnesium Dibutyrate Sodium Butyrate |

Dampfdruck |

0.00000015 [mmHg] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.